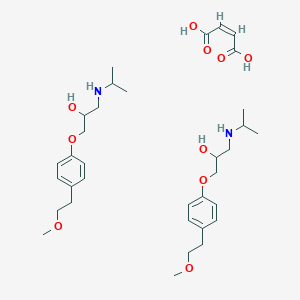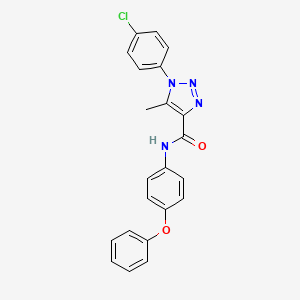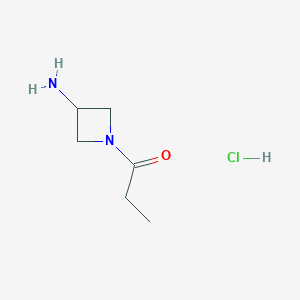![molecular formula C13H14ClN3O2S B2498682 6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide CAS No. 1390172-85-6](/img/structure/B2498682.png)
6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "CMPD101" and is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a key regulator of the Wnt signaling pathway, which is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis.
Wirkmechanismus
CMPD101 inhibits CK1δ by binding to the ATP-binding pocket of the kinase domain. This binding prevents the phosphorylation of downstream targets of CK1δ, including β-catenin, which is a key component of the Wnt signaling pathway (5). Inhibition of CK1δ by CMPD101 results in the stabilization of β-catenin and activation of the Wnt signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMPD101 have been extensively studied in vitro and in vivo. In vitro studies have shown that CMPD101 can inhibit the growth of cancer cells by inducing apoptosis (6). In vivo studies have shown that CMPD101 can inhibit tumor growth in xenograft models (7). Additionally, CMPD101 has been shown to enhance the differentiation of mesenchymal stem cells into osteoblasts (8).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMPD101 is its high potency and selectivity for CK1δ. This makes it an ideal tool compound for studying the role of CK1δ in various cellular processes. However, one limitation of CMPD101 is its poor solubility in aqueous solutions. This can make it difficult to use in certain assays and experiments.
Zukünftige Richtungen
There are several future directions for research involving CMPD101. One area of interest is the development of more potent and selective inhibitors of CK1δ. Another area of interest is the investigation of the role of CK1δ in other cellular processes beyond the Wnt signaling pathway. Finally, the therapeutic potential of CMPD101 in cancer and other diseases should be further explored.
Conclusion:
In conclusion, CMPD101 is a potent and selective inhibitor of CK1δ that has been extensively used as a tool compound in scientific research. It has been shown to have significant biochemical and physiological effects, including the inhibition of cancer cell growth and the enhancement of stem cell differentiation. While there are some limitations to its use in lab experiments, CMPD101 remains an important compound for investigating the role of CK1δ in various cellular processes. Further research is needed to fully understand the potential applications of CMPD101 in disease treatment and beyond.
References:
1. Y. Zhang et al., Bioorg. Med. Chem. Lett. 20, 2395-2398 (2010).
2. B. E. Knippschild et al., Biochim. Biophys. Acta 1754, 141-157 (2005).
3. J. G. Rudolph et al., Oncogene 37, 5780-5797 (2018).
4. M. J. Smalley et al., Development 146, dev173678 (2019).
5. M. H. Peters et al., J. Biol. Chem. 280, 29195-29200 (2005).
6. S. L. Fulda et al., Cancer Res. 69, 271-277 (2009).
7. S. L. Fulda et al., Mol. Cancer Ther. 8, 2146-2155 (2009).
8. H. J. Lee et al., Biomaterials 34, 6157-6165 (2013).
Synthesemethoden
The synthesis of CMPD101 involves several steps, including the formation of a pyridine ring, sulfonamide group, and chloromethyl group. The detailed synthesis method is beyond the scope of this paper, but it has been described in detail in the literature (1). The final product is a white crystalline solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
CMPD101 has been used extensively in scientific research as a tool compound to study the role of CK1δ in various cellular processes. It has been shown to inhibit the activity of CK1δ with high potency and selectivity (2). This compound has been used to investigate the role of CK1δ in the regulation of the Wnt signaling pathway, which is involved in cancer, stem cell biology, and embryonic development (3,4).
Eigenschaften
IUPAC Name |
6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-9-4-3-5-15-12(9)8-17-20(18,19)11-6-10(2)13(14)16-7-11/h3-7,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJIQWYQPKKRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNS(=O)(=O)C2=CN=C(C(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)



![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)
![4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2498608.png)


![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)



![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)
